molecular formula C21H23FN2OS B5162637 N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No. B5162637
M. Wt: 370.5 g/mol
InChI Key: PKAGHHXBPRMYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide and related compounds involves intricate chemical reactions. Compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea have been characterized by various techniques including GC–MS, elemental analyses, and 1H NMR, indicating a meticulous approach to synthesizing complex fluorobenzamide derivatives. These processes often involve condensation reactions, highlighting the synthetic complexity and the need for precise conditions to achieve the desired products (Saeed, Erben, Abbas, & Flörke, 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and quantum theory of atoms-in-molecules (QTAIM) approaches, provides insights into the orientation of the amino group and the significance of intra- and intermolecular interactions. For example, adamantane-1,3,4-thiadiazole hybrid derivatives exhibit specific orientations and interactions, demonstrating the critical role of molecular structure in defining the compound's chemical behavior (El-Emam et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide are influenced by its functional groups and molecular framework. The presence of the fluorine atom significantly impacts its chemical reactivity and interactions. For instance, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine showcase the antimicrobial activity, hinting at the compound's potential for biological applications (Desai, Rajpara, & Joshi, 2013).

Physical Properties Analysis

The physical properties of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on this compound's physical properties are not directly mentioned, related research on adamantyl derivatives provides a foundation for understanding how such molecular structures behave under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming new compounds, are essential for comprehensively understanding N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide. The compound's ability to participate in reactions, such as the unexpected production of N-(1-adamantylmethyl)prop-2-en-1-amine from a related potassium salt and allyl bromide, highlights the complex chemical behavior and potential for synthesizing novel derivatives (Brel et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2OS/c22-17-3-1-16(2-4-17)19(25)24-20-23-18(12-26-20)11-21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15H,5-11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAGHHXBPRMYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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